Cas no 890621-55-3 (5-tert-butyl-3-methyl-1,2,4triazolo4,3-apyrimidine-7-carboxylic acid)

5-tert-Butyl-3-methyl-1,2,4-triazolo[4,3-a]pyrimidine-7-carboxylic acid is a heterocyclic compound featuring a fused triazolopyrimidine core with a carboxylic acid functional group. This structure imparts versatility in synthetic applications, particularly in medicinal chemistry, where it may serve as a key intermediate for the development of biologically active molecules. The tert-butyl and methyl substituents enhance steric and electronic properties, potentially improving stability and reactivity. The carboxylic acid moiety allows for further derivatization, enabling the formation of amides, esters, or other functionalized derivatives. Its well-defined molecular architecture makes it suitable for structure-activity relationship studies in drug discovery. The compound is typically handled under controlled conditions due to its reactive functional groups.
5-tert-butyl-3-methyl-1,2,4triazolo4,3-apyrimidine-7-carboxylic acid structure
890621-55-3 structure
Product Name:5-tert-butyl-3-methyl-1,2,4triazolo4,3-apyrimidine-7-carboxylic acid
CAS No:890621-55-3
MF:C11H14N4O2
MW:234.254461765289
CID:3057360
PubChem ID:16449707
Update Time:2025-06-12

5-tert-butyl-3-methyl-1,2,4triazolo4,3-apyrimidine-7-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-Tert-butyl-3-methyl[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid
    • 5-{tert}-butyl-3-methyl[1,2,4]triazolo[4,3-{a}]pyrimidine-7-carboxylic acid
    • 5-tert-butyl-3-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid
    • 890621-55-3
    • CS-0319201
    • STK691877
    • AKOS000270476
    • F2130-0047
    • 5-(tert-butyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid
    • 5-tert-butyl-3-methyl-1,2,4triazolo4,3-apyrimidine-7-carboxylic acid
    • Inchi: 1S/C11H14N4O2/c1-6-13-14-10-12-7(9(16)17)5-8(15(6)10)11(2,3)4/h5H,1-4H3,(H,16,17)
    • InChI Key: IJSDWAQAWWRUSS-UHFFFAOYSA-N
    • SMILES: OC(C1C=C(C(C)(C)C)N2C(C)=NN=C2N=1)=O

Computed Properties

  • Exact Mass: 234.11167570Da
  • Monoisotopic Mass: 234.11167570Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 315
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 80.4Ų

5-tert-butyl-3-methyl-1,2,4triazolo4,3-apyrimidine-7-carboxylic acid Pricemore >>

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5-tert-butyl-3-methyl-1,2,4triazolo4,3-apyrimidine-7-carboxylic acid Related Literature

Additional information on 5-tert-butyl-3-methyl-1,2,4triazolo4,3-apyrimidine-7-carboxylic acid

Introduction to 5-tert-butyl-3-methyl-1,2,4triazolo4,3-apyrimidine-7-carboxylic acid (CAS No. 890621-55-3)

5-tert-butyl-3-methyl-1,2,4triazolo4,3-apyrimidine-7-carboxylic acid, identified by its CAS number 890621-55-3, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the triazoloapyrimidine class, a structural motif known for its versatile biological activities and potential therapeutic applications. The presence of a tert-butyl group at the 5-position and a methyl group at the 3-position introduces unique steric and electronic properties, making it a valuable scaffold for drug discovery.

The chemical structure of 5-tert-butyl-3-methyl-1,2,4triazolo4,3-apyrimidine-7-carboxylic acid consists of a fused triazole ring connected to an apyrimidine ring system. The 7-carboxylic acid functionality at the terminal position enhances its reactivity, allowing for further derivatization and functionalization. This structural complexity contributes to its potential as a lead compound in the development of novel therapeutic agents.

In recent years, there has been growing interest in heterocyclic compounds due to their diverse biological activities and mechanistic roles in drug action. The triazoloapyrimidine scaffold has been extensively studied for its antimicrobial, antiviral, anti-inflammatory, and anticancer properties. Researchers have demonstrated that modifications at specific positions within this scaffold can significantly alter biological activity. For instance, the introduction of bulky substituents like the tert-butyl group can enhance binding affinity to biological targets while minimizing off-target effects.

One of the most compelling aspects of 5-tert-butyl-3-methyl-1,2,4triazolo4,3-apyrimidine-7-carboxylic acid is its potential as an intermediate in the synthesis of more complex pharmacophores. The carboxylic acid moiety provides a handle for further chemical transformations, such as esterification or amidation, which can be tailored to optimize pharmacokinetic properties. This flexibility makes it an attractive building block for medicinal chemists seeking to develop next-generation therapeutics.

Recent studies have highlighted the importance of 5-substituted triazoles in medicinal chemistry. The tert-butyl-substituted triazole ring in this compound imparts stability and rigidity to the overall structure, which can be beneficial for interactions with biological targets. Additionally, the methyl group at the 3-position influences electronic distribution across the molecule, potentially affecting binding affinity and selectivity. These features make it a promising candidate for further investigation.

The synthesis of 5-tert-butyl-3-methyl-1,2,4triazolo4,3-apyrimidine-7-carboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the triazoloapyrimidine core efficiently. These techniques not only streamline the synthetic process but also allow for precise control over regioselectivity and functional group compatibility.

In terms of biological evaluation, preliminary studies on derivatives of this scaffold have shown promising results in various disease models. For example, certain analogs have demonstrated inhibitory activity against kinases and other enzymes implicated in cancer progression. The unique combination of substituents in 5-tert-butyl-3-methyl-1,2,4triazolo4,3-apyrimidine-7-carboxylic acid may contribute to its potential as an antineoplastic agent by interfering with critical signaling pathways.

The carboxylic acid functionality at the 7-position also opens up possibilities for prodrug design. By converting this carboxylic acid into esters or amides with bioavailable carriers, it may be possible to enhance oral bioavailability or target specific tissues within the body. Such modifications are crucial for improving drug delivery systems and optimizing therapeutic efficacy.

Computational chemistry has played an increasingly important role in understanding the structural and functional properties of heterocyclic compounds like this one. Molecular modeling studies can predict binding modes and interactions with biological targets with high accuracy. These insights help guide experimental efforts by identifying key structural features that contribute to biological activity.

The future prospects for 5-tert-butyl-3-methyl-1,2,4triazolo4,3-apyrimidine-7-carboxylic acid are vast given its unique structural features and potential therapeutic applications. Further research is needed to fully elucidate its mechanism of action and explore its efficacy in preclinical models. Collaborative efforts between synthetic chemists and biologists will be essential in translating this compound into viable therapeutic candidates.

In conclusion,5-tert-butyl-3-methyl-1,2,4triazolo4,3-pyrimidinecarboxylic acid (CAS No. 89062155) represents a significant advancement in pharmaceutical chemistry due to its versatile structure and promising biological activities. Its synthesis presents challenges that require innovative approaches but offers rewards through further functionalization and exploration of its pharmacological potential.

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